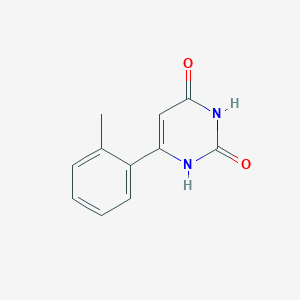

6-o-tolylpyrimidine-2,4(1H,3H)-dione

描述

属性

CAS 编号 |

1309609-29-7 |

|---|---|

分子式 |

C11H10N2O2 |

分子量 |

202.21 g/mol |

IUPAC 名称 |

6-(2-methylphenyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15) |

InChI 键 |

RMTMIAAKCVBVEC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=CC(=O)NC(=O)N2 |

规范 SMILES |

CC1=CC=CC=C1C2=CC(=O)NC(=O)N2 |

产品来源 |

United States |

科学研究应用

Structure and Synthesis

6-o-Tolylpyrimidine-2,4(1H,3H)-dione features a pyrimidine ring substituted with a p-tolyl group at the 3-position and two keto groups at the 2 and 4 positions. The synthesis typically involves the condensation of p-toluidine with ethyl acetoacetate under acidic or basic conditions, followed by cyclization and oxidation steps. This compound can also undergo various chemical transformations such as oxidation, reduction, and substitution reactions to yield derivatives with potentially enhanced properties .

Reaction Mechanisms

The compound can participate in several types of reactions:

- Oxidation : Can form corresponding oxides.

- Reduction : Converts keto groups to hydroxyl groups.

- Substitution : The p-tolyl group can be replaced with other functional groups .

Anticancer Properties

One of the most notable applications of this compound is in cancer research. It has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), an essential regulator of the cell cycle. By inhibiting CDK2 activity, this compound can prevent the transition from the G1 phase to the S phase of the cell cycle, leading to apoptosis in cancer cells .

Case Study: CDK2 Inhibition

In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines by altering cell cycle progression. This mechanism positions it as a potential candidate for developing new anticancer therapies .

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. It is being studied for its effectiveness against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance its antimicrobial efficacy .

Other Therapeutic Applications

Beyond oncology and antimicrobial activity, ongoing research is exploring the use of this compound in other therapeutic areas such as:

- Anti-inflammatory agents : Potential to modulate inflammatory pathways.

- Neurological disorders : Investigations into neuroprotective effects.

Material Science

In addition to its biological applications, this compound serves as a building block in organic synthesis. Its derivatives are being explored for use in developing new materials with unique properties. The compound's ability to undergo various chemical transformations makes it valuable in creating complex organic molecules for industrial applications .

Summary Table of Applications

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Pyrimidine-diones differ primarily in substituent type, position, and ring system modifications. Key analogs include:

Key Observations :

- Substituent Position : Para-substituted aryl groups (e.g., p-tolyl in ) may enhance synthetic accessibility compared to ortho-substituted analogs due to reduced steric hindrance.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in CBEU ) or bulky substituents (e.g., cyclohexyl in ) can modulate reactivity and intermolecular interactions.

Physicochemical Properties

- Solubility: Amino-substituted derivatives (e.g., 6-amino-1,3-dimethyl ) exhibit higher solubility due to hydrogen bonding, whereas aryl groups (e.g., o-tolyl) may reduce it.

- Hydrogen Bonding : Ureide moieties in quinazoline-diones enhance SOC and intermolecular interactions , a feature adjustable via substituent choice in pyrimidine-diones.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-substituted pyrimidine-2,4(1H,3H)-dione derivatives, and how do reaction conditions influence yields?

- Methodological Answer : Alkylation of pyrimidine-dione precursors (e.g., 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione) with alkyl halides (e.g., ethyl or propyl iodide) in DMF or THF under basic conditions (K₂CO₃ or Et₃N) typically achieves 40–78% yields. Lower yields (e.g., 40%) may result from steric hindrance or competing side reactions, as seen in the synthesis of Compound 18c . Refluxing with p-toluenesulfonic acid in THF is effective for introducing hydroxybenzoyl groups (e.g., 6a–d in ).

Q. How can researchers confirm the structural integrity of synthesized 6-o-tolylpyrimidine-2,4(1H,3H)-dione derivatives?

- Methodological Answer : Combine ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns (e.g., N–H···O interactions in pyrimidine-dione cores ). LCMS validates molecular weight (e.g., [M+H]⁺ = 196.2 for Compound 18c ). For crystalline derivatives, X-ray diffraction resolves intermolecular interactions, such as dimer formation via N–H···O bonds in 6-(trifluoromethyl)pyrimidine-dione .

Q. What spectroscopic techniques are critical for characterizing thieno[2,3-d]pyrimidine-2,4-dione derivatives?

- Methodological Answer : ¹H NMR identifies alkyl/aryl substituents (e.g., benzyl or thiazole groups in ), while ¹³C NMR confirms carbonyl (C=O) and heterocyclic carbons. Mass spectrometry (e.g., LCMS) ensures purity and molecular ion consistency. For complex mixtures, HPLC with C18 columns (100 × 4 mm) resolves retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。